4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 4 and a 2-methylcyclopropyl group at position 3 on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the ethyl group: This can be done via alkylation using ethyl halides under basic conditions.
Introduction of the 2-methylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is reacted with a carbene or carbenoid reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides, acids, and bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may yield various substituted pyrazoles.
Scientific Research Applications
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1H-pyrazol-5-amine: Lacks the 2-methylcyclopropyl group.
3-(2-Methylcyclopropyl)-1H-pyrazol-5-amine: Lacks the ethyl group.
4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine: Has a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is unique due to the specific combination of the ethyl and 2-methylcyclopropyl groups on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-ethyl-5-(2-methylcyclopropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-3-6-8(7-4-5(7)2)11-12-9(6)10/h5,7H,3-4H2,1-2H3,(H3,10,11,12) |
InChI Key |
MFUAXOVXWBCGJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2CC2C |
Origin of Product |
United States |
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